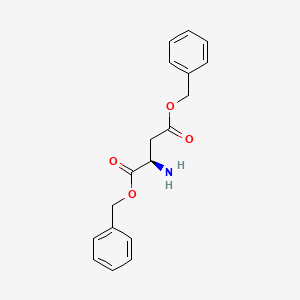

D-Aspartic acid, bis(phenylmethyl) ester

説明

D-Aspartic acid, bis(phenylmethyl) ester (CAS: 79337-40-9) is a derivative of aspartic acid where both carboxylic acid groups are esterified with benzyl (phenylmethyl) groups. Its molecular formula is C₁₈H₁₈NO₄ (exact molecular weight: 312.34 g/mol). This compound is primarily used in peptide synthesis as a protective intermediate, shielding the carboxylic acid functionalities during reactions . Benzyl esters are favored in organic chemistry due to their stability under acidic conditions and ease of removal via hydrogenolysis .

特性

CAS番号 |

4079-59-8 |

|---|---|

分子式 |

C18H19NO4 |

分子量 |

313.3 g/mol |

IUPAC名 |

dibenzyl (2R)-2-aminobutanedioate |

InChI |

InChI=1S/C18H19NO4/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14/h1-10,16H,11-13,19H2/t16-/m1/s1 |

InChIキー |

BQAMWLOABQRMAO-MRXNPFEDSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N |

異性体SMILES |

C1=CC=C(C=C1)COC(=O)C[C@H](C(=O)OCC2=CC=CC=C2)N |

正規SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N |

配列 |

X |

製品の起源 |

United States |

類似化合物との比較

Ester Group Variations

The choice of ester groups significantly impacts physicochemical properties and applications:

Key Observations :

- Benzyl esters (e.g., D-Asp bis(phenylmethyl) ester) offer superior stability in acidic environments compared to methyl esters but require harsher conditions (e.g., H₂/Pd) for deprotection .

- Methyl esters are more hydrophilic, making them suitable for aqueous-phase reactions but less stable under basic conditions .

Stereoisomeric Comparisons

The D- and L-forms of aspartic acid esters exhibit distinct biochemical behaviors:

- D-Aspartic acid esters are less common in natural peptides but are critical in synthesizing D-peptides, which resist enzymatic degradation .

- L-Aspartic acid dibenzyl ester 4-toluenesulfonate (CAS: Not provided) is widely used in conventional peptide synthesis due to its compatibility with L-amino acid-based systems .

Functional Group Modifications

Additional protecting groups alter reactivity:

- N-Cbz Protection: D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester (CAS: 81440-35-9) incorporates a carbobenzyloxy (Cbz) group on the amino moiety, enabling selective deprotection of the carboxylates .

- Phosphonic Acid Derivatives: Compounds like Phosphonic acid, [[(2-furanylmethyl)amino]phenylmethyl]-, bis(phenylmethyl) ester (CAS: 860309-63-3) demonstrate how esterified phosphonic acids serve as enzyme inhibitors or prodrugs, diverging from aspartic acid’s role in metabolism .

Analytical and Environmental Considerations

- Detection Methods : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for quantifying benzyl esters in environmental samples due to their low volatility .

- Environmental Persistence : Benzyl esters are less prone to hydrolysis in aquatic systems compared to methyl esters, raising concerns about bioaccumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。